molecular formula C12H16INO2 B1290001 N-Boc-4-iodo-2-methylaniline CAS No. 666746-27-6

N-Boc-4-iodo-2-methylaniline

Cat. No.: B1290001
CAS No.: 666746-27-6
M. Wt: 333.16 g/mol
InChI Key: MWSFDHVVTSPHOF-UHFFFAOYSA-N
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Description

N-Boc-4-iodo-2-methylaniline, also known as tert-butyl 4-iodo-2-methylphenylcarbamate, is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is characterized by the presence of an iodine atom, a tert-butoxycarbonyl (Boc) protecting group, and a methyl group attached to an aniline ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-iodo-2-methylaniline typically involves the protection of 4-iodo-2-methylaniline with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 4-iodo-2-methylaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-iodo-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Deprotection: Trifluoroacetic acid in dichloromethane is a standard reagent for Boc group removal.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines depending on the boronic acid used.

    Deprotection: The major product is 4-iodo-2-methylaniline.

Scientific Research Applications

N-Boc-4-iodo-2-methylaniline is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-Boc-4-iodo-2-methylaniline in chemical reactions involves the activation of the iodine atom for substitution reactions and the cleavage of the Boc group under acidic conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Properties

IUPAC Name

tert-butyl N-(4-iodo-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSFDHVVTSPHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630286
Record name tert-Butyl (4-iodo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666746-27-6
Record name tert-Butyl (4-iodo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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